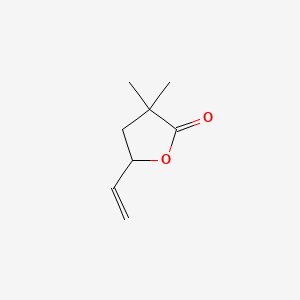

1-tert-butyl-5-phenyl-1H-pyrazole

Übersicht

Beschreibung

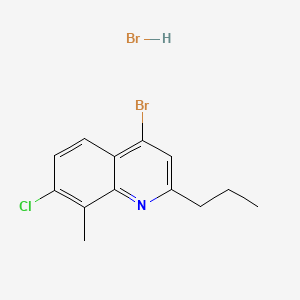

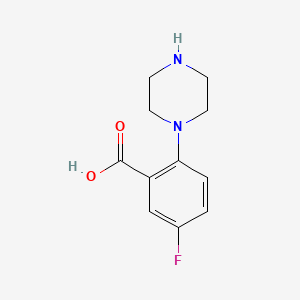

“1-tert-butyl-5-phenyl-1H-pyrazole” is a chemical compound with the CAS Number 1204355-48-5 . It has a molecular weight of 200.28 . The compound is typically stored at room temperature and appears as a white to yellow powder or crystals .

Molecular Structure Analysis

The IUPAC name for this compound is 1-tert-butyl-5-phenyl-1H-pyrazole . Its InChI code is 1S/C13H16N2/c1-13(2,3)15-12(9-10-14-15)11-7-5-4-6-8-11/h4-10H,1-3H3 , and the InChI key is OVLMIRLFPBIQHP-UHFFFAOYSA-N .Chemical Reactions Analysis

Pyrazoles, including “1-tert-butyl-5-phenyl-1H-pyrazole”, can participate in various chemical reactions. For example, they can undergo a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates to produce functionalized pyrazoles . They can also participate in Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to produce a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis

“1-tert-butyl-5-phenyl-1H-pyrazole” is a white to yellow powder or crystals . The compound is typically stored and shipped at room temperature .Wissenschaftliche Forschungsanwendungen

Organic and Medicinal Synthesis

- Field : Organic Chemistry and Medicinal Chemistry .

- Application : 5-Amino-pyrazoles, a class of compounds to which 1-tert-butyl-5-phenyl-1H-pyrazole belongs, are used as synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds .

- Method : Various approaches are used, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

- Results : These compounds have been used to construct a wide variety of organic molecules with versatile functionalities .

Synthesis of N-Heterocyclic Amines

- Field : Organic Chemistry .

- Application : 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, a compound related to 1-tert-butyl-5-phenyl-1H-pyrazole, has been synthesized .

- Method : An efficient one-pot two-step synthesis was used, involving a solvent-free condensation/reduction reaction sequence .

- Results : The synthesized N-heterocyclic amine was fully characterized by FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis .

Agrochemistry

- Field : Agrochemistry .

- Application : Pyrazoles have a wide range of applications in agrochemistry .

- Method : The specific methods of application in agrochemistry can vary widely depending on the specific compound and its intended use .

- Results : The results or outcomes obtained can also vary widely, but generally involve improved agricultural productivity or pest control .

Coordination Chemistry and Organometallic Chemistry

- Field : Coordination Chemistry and Organometallic Chemistry .

- Application : Pyrazoles are used in coordination chemistry and organometallic chemistry .

- Method : They can act as ligands to form complexes with various metals .

- Results : These complexes can have a variety of applications, including catalysis, materials science, and more .

Catalyst in Palladium-catalyzed Cross-coupling

- Field : Organic Chemistry .

- Application : A compound related to 1-tert-butyl-5-phenyl-1H-pyrazole, 1- 2- Bis(tert-butyl)phosphino phenyl -3,5-diphenyl-1H-pyrazole, has been used as a catalyst in palladium-catalyzed cross-coupling .

- Method : The specific method involves the use of this compound as a ligand for palladium in a cross-coupling reaction .

- Results : The result is an efficient cross-coupling reaction .

Laboratory Chemicals

- Field : Laboratory Research .

- Application : Pyrazoles can be used as laboratory chemicals .

- Method : The specific methods of application can vary widely depending on the specific experiment or procedure .

- Results : The results or outcomes obtained can also vary widely, but generally involve the successful completion of a laboratory procedure or experiment .

Synthesis of Diverse Heterocyclic or Fused Heterocyclic Scaffolds

- Field : Organic Chemistry .

- Application : 5-Amino-pyrazoles, a class of compounds to which 1-tert-butyl-5-phenyl-1H-pyrazole belongs, are used as synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds .

- Method : Various approaches are used, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

- Results : These compounds have been used to construct a wide variety of organic molecules with versatile functionalities .

Synthesis of Polysubstituted Heterocyclic Compounds

- Field : Organic Chemistry .

- Application : 5-Amino-pyrazoles are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules, particularly diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds .

- Method : The synthetic pathway consisted of the reaction of hydrazines with 1,3-diketones in the presence of ethylene glycol .

- Results : Pyrazoles were afforded in good to excellent yields (70–95%) at room temperature .

Synthesis of Fused Heterocyclic Compounds

- Field : Organic Chemistry .

- Application : 5-Amino-pyrazoles are used in the synthesis of fused heterocyclic compounds .

- Method : The specific methods of synthesis can vary widely depending on the specific compound and its intended use .

- Results : The results or outcomes obtained can also vary widely, but generally involve the successful completion of a laboratory procedure or experiment .

Safety And Hazards

Eigenschaften

IUPAC Name |

1-tert-butyl-5-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-13(2,3)15-12(9-10-14-15)11-7-5-4-6-8-11/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVLMIRLFPBIQHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=CC=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693309 | |

| Record name | 1-tert-Butyl-5-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-tert-butyl-5-phenyl-1H-pyrazole | |

CAS RN |

1204355-48-5 | |

| Record name | 1-tert-Butyl-5-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,5S)-1-{[(2S,5S)-2,5-Diethylpyrrolidin-1-YL]methylene}-2,5-diethylpyrrolidinium tetrafluoroborate](/img/structure/B598821.png)

![(2R,5R)-1-{[(2R,5R)-2,5-Dimethylpyrrolidin-1-YL]methylene}-2,5-dimethylpyrrolidinium tetrafluoroborate](/img/structure/B598822.png)

![(4,4-Bis(2-dodecylphenyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B598826.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-chloro-4-hydroxy-](/img/structure/B598834.png)